N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-17-10-2-4-11(5-3-10)19(15,16)12-9-6-7-18(13,14)8-9/h2-5,9,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIRLAPLCMSOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxidotetrahydrothiophene moiety. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Sulfonamide Formation: The oxidized tetrahydrothiophene is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The dioxidotetrahydrothiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Properties :
- Boiling Point : 549.6 ± 60.0 °C (predicted)
- Density : 1.47 ± 0.1 g/cm³ (predicted)
- pKa : 9.44 ± 0.20 (predicted) .
This sulfonamide derivative is of interest due to its structural hybridity, combining aromatic and saturated heterocyclic components. Such features may influence solubility, bioavailability, and interaction with biological targets .
Comparison with Structurally Similar Sulfonamides
Structural Analogues
The following compounds share the 4-methoxybenzenesulfonamide core but differ in substituents:
Physical and Chemical Properties
- Solubility : The tetrahydrothiophene dioxide group in the target compound likely improves aqueous solubility compared to purely aromatic analogues (e.g., N-(4-methylphenyl) derivative) due to increased polarity .
- Acidity (pKa) : The predicted pKa of 9.44 suggests moderate basicity, comparable to other sulfonamides. Fluorinated derivatives (e.g., N-(4-fluorophenyl)) may exhibit lower pKa due to electron-withdrawing effects .
Crystallographic Analysis
- Structural Insights : Crystal structures of related compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal planar sulfonamide groups and hydrogen-bonding networks. The tetrahydrothiophene dioxide group in the target compound may introduce conformational rigidity .
- Software Tools : Programs like SHELX and WinGX () are critical for resolving such structures, highlighting the importance of crystallography in comparative studies .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity. This compound is characterized by its unique molecular structure, which includes a tetrahydrothiophene moiety and a methoxybenzene sulfonamide group. The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
- Molecular Formula : C10H13N1O4S2
- Molecular Weight : 293.34 g/mol
- Structure : The compound features a sulfonamide linkage, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the antimicrobial effects observed with sulfonamide compounds.
Antimicrobial Activity
Research indicates that this compound demonstrates promising antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antibiotics.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has implications for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and psoriasis.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Psoriasis Treatment : A recent study demonstrated that the administration of this compound in mouse models resulted in a significant reduction in psoriasis-like symptoms. The treatment group showed decreased skin thickness and reduced inflammatory cell infiltration compared to controls .
- Rheumatoid Arthritis Model : In another study focusing on rheumatoid arthritis, the compound exhibited a marked reduction in joint swelling and pain scores in treated mice. Histological analysis revealed decreased synovial inflammation and erosion .
- Pharmacokinetics : The pharmacokinetic profile of this compound indicates good bioavailability and a favorable half-life, suggesting that it could be administered effectively in clinical settings .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide?
The synthesis typically involves a two-step process:
Oxidation of tetrahydrothiophene : Use hydrogen peroxide or peracids to generate the 1,1-dioxidotetrahydrothiophene moiety.
Sulfonamide formation : React the oxidized intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final compound .
Critical factors include:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Purification : Recrystallization or column chromatography is essential for high purity (>95%).
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : Use and NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, sulfonamide protons at δ ~7.5–8.0 ppm) .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] at m/z 318.0687 for related sulfonamides) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic system with space group P21/c) .
Q. How does the dioxidotetrahydrothiophene moiety influence the compound’s physicochemical properties?
The sulfone group in the dioxidotetrahydrothiophene moiety enhances:
- Polarity : Increases solubility in polar solvents (e.g., DMSO, methanol).
- Stability : Resists oxidation under ambient conditions due to pre-oxidized sulfur atoms .
- Conformational rigidity : Restricts rotation around the sulfonamide bond, favoring specific bioactive conformations .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on sulfonamide’s affinity for hydrophobic pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding free energies (ΔG) .
- SAR studies : Compare with analogs (e.g., nitro or halogen substitutions) to optimize steric and electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response assays : Validate potency discrepancies (e.g., IC variations) using standardized cell lines (e.g., HeLa or MCF-7) .
- Metabolic stability tests : Assess liver microsomal degradation to explain in vitro vs. in vivo efficacy gaps .
- Crystallographic data : Correlate structural variations (e.g., crystal packing differences) with activity profiles .
Q. How can reaction pathways for functional group modifications be optimized?
- Nitro reduction : Use H/Pd-C or NaBH/NiCl to reduce nitro to amine, monitoring progress via TLC (R shift from 0.6 to 0.3 in ethyl acetate/hexane) .
- Methoxy substitution : Perform nucleophilic aromatic substitution with KCO in DMF at 80°C, replacing methoxy with amino or thiol groups .
- Sulfonamide alkylation : Use alkyl halides in THF with NaH as base to introduce branched chains .
Q. What methodologies validate the compound’s thermal stability for formulation studies?
- DSC/TGA : Measure melting points (~260–270°C) and decomposition profiles (5% weight loss at 200°C) under N atmosphere .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
